N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide
Description
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide is a synthetic small molecule characterized by a 4-methoxybenzamide core linked to a substituted phenylpyridazine moiety.
Properties
IUPAC Name |
4-methoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-26-16-8-6-13(7-9-16)19(23)20-15-5-3-4-14(12-15)17-10-11-18(22-21-17)27(2,24)25/h3-12H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOIFONMMLPBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyridazine ring, followed by sulfonation and amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the scale of production and the desired specifications of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Inflammation and Cardiovascular Diseases
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide has shown promise in treating myocardial inflammation. Research indicates that this compound can modulate inflammatory responses during acute myocardial infarction (MI).
- Mechanism of Action : It inhibits the S100A9 protein, which plays a critical role in inflammatory processes associated with cardiac injury. By targeting S100A9, the compound helps reduce inflammation and promotes myocardial repair during the acute phase of MI .
Cancer Treatment
The compound has also been investigated for its potential in cancer therapy. Studies suggest that it may inhibit tumor growth by interfering with the interactions between S100A9 and its partners, which are implicated in various cancers.
- Case Study : A study demonstrated that administration of this compound led to reduced tumor size in animal models by attenuating inflammatory responses that facilitate tumor progression .
Neurodegenerative Disorders
Recent research highlights the compound's role as an S100A9 inhibitor, offering a new therapeutic avenue for neurodegenerative diseases such as Alzheimer's disease.
- Research Findings : Inhibition of S100A9 has been linked to improved cognitive function and reduced neuroinflammation in preclinical models of Alzheimer's disease .
Summary of Biological Activities
| Application Area | Mechanism of Action | Observed Effects |
|---|---|---|
| Inflammation | S100A9 inhibition | Reduced myocardial damage during MI |
| Cancer | Tumor growth inhibition | Decreased tumor size in animal studies |
| Neurodegenerative | Neuroinflammation modulation | Improved cognitive function in animal models |
Case Studies Overview
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and physicochemical data for N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide and related compounds:
Key Observations:
- Substituent Effects on Melting Points : Compounds with bulky substituents (e.g., 3d, 12d) exhibit lower melting points (158–203°C) compared to simpler analogs, suggesting reduced crystallinity due to steric hindrance. The target compound’s methanesulfonylpyridazine group may similarly lower its melting point.
- Synthetic Yields : Yields for 4-methoxybenzamide derivatives range from 40% (e.g., compound 5d ) to 88% (compound 3d ), highlighting variability in synthetic accessibility. The target compound’s yield remains unreported.
- Spectral Signatures : The 4-methoxybenzamide core consistently shows IR C=O stretches (~1650 cm⁻¹) and 1H-NMR signals for OCH3 (δ ~3.87–3.88 ppm). The target compound’s methanesulfonyl group would likely introduce distinct 1H-NMR shifts (e.g., δ ~3.3 ppm for SO2CH3).
Antifungal Activity
- N-[3-(Allyloxy)-phenyl]-4-methoxybenzamide (Compound 12/9029936): Inhibits C. Effective in murine models, reducing hyphal growth and tissue invasion .
- However, transcriptomic data are unavailable for direct comparison.
Cancer-Cell Selective Toxicity
- (S)-N-(2-(3-Benzoylphenyl)propyl)-4-methoxybenzamide (57) :
- Target Compound :
Structure-Activity Relationships (SAR)
- 4-Methoxybenzamide Core : Essential for antifungal and anticancer activity across analogs .
- Substituent Modifications :
- Allyloxy Group (Compound 12) : Enhances antifungal activity by promoting membrane penetration .
- Methanesulfonylpyridazine (Target Compound) : Likely improves metabolic stability and target binding through electron-withdrawing effects.
- Bromoacetyl Group (12d) : Introduces reactivity for covalent binding but may reduce selectivity .
Biological Activity
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of inflammation and cardiovascular diseases. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
- IUPAC Name : N-methyl-N-(3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}phenyl)acetamide
- Molecular Formula : C20H17N5O
- Molecular Weight : 343.38 g/mol
- Chemical Structure : Chemical Structure
Research indicates that this compound exhibits its biological effects primarily through the inhibition of inflammatory pathways. It has been shown to modulate the interaction between S100A9 proteins and their receptors, which play a critical role in inflammatory responses. This modulation is particularly relevant in conditions such as myocardial infarction and sepsis, where excessive inflammation can lead to further tissue damage.
1. Anti-inflammatory Effects
Studies have demonstrated that this compound significantly reduces inflammation in various models of myocardial injury. For instance, it has been shown to decrease levels of pro-inflammatory cytokines and chemokines, thereby mitigating tissue damage during acute inflammatory responses.
2. Cardiovascular Protection
The compound has shown promise in protecting cardiac tissue during ischemic events. Its administration during the acute phase of myocardial infarction has been associated with improved recovery of cardiac function and reduced mortality rates.
| Case Study | Outcome |
|---|---|
| Myocardial Infarction Model | Administration during the acute phase improved heart function and reduced inflammation in the myocardium. |
3. Potential Applications in Other Disorders
Beyond cardiovascular applications, the compound's mechanism suggests potential utility in treating other inflammatory disorders such as autoimmune diseases and neurodegenerative conditions. Its ability to modulate immune responses may offer therapeutic benefits across a range of pathologies.
Q & A
Q. What are the optimized synthetic routes for N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of pyridazine and benzamide precursors. For example, intermediates can be prepared via amide bond formation using coupling reagents like HBTU or BOP in anhydrous THF under inert conditions (e.g., nitrogen atmosphere) . Key intermediates should be purified using silica gel column chromatography (eluent: CHCl₃/MeOH gradients) and characterized via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?
- Methodological Answer : ¹H NMR (in CDCl₃ or DMSO-d₆) is essential for verifying aromatic proton environments, methoxy (-OCH₃), and methanesulfonyl (-SO₂CH₃) groups. HRMS provides accurate mass confirmation (e.g., [M+H]⁺ or [M-H]⁻ ions). HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) ensures purity >95%, as demonstrated in studies of analogous benzamide derivatives .
Q. What in vitro bioassays are recommended for initial biological screening?
- Methodological Answer : Use cell viability assays (e.g., MTT or resazurin reduction) in cancer cell lines (e.g., HT-29, MCF-7) to evaluate cytotoxicity. For antimicrobial activity, employ microbroth dilution assays against Candida albicans or bacterial strains, with IC₅₀ calculations using nonlinear regression models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to improve bioactivity?
- Methodological Answer : SAR studies should focus on modifying the pyridazine ring (e.g., substituents at position 6), benzamide substituents (e.g., methoxy vs. hydroxyl groups), and sulfonyl linker regions. Synthesize analogs via parallel synthesis, and evaluate inhibitory potency in enzyme assays (e.g., PDE IV inhibition or BACE-1 activity ). Use molecular docking (e.g., PDB: 3HKC) to correlate substituent effects with binding affinity .
Q. What strategies resolve contradictions in bioassay data across different experimental models?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀). For conflicting cytotoxicity data, assess compound stability under assay conditions (e.g., pH, serum proteins) via LC-MS. Statistical tools like ANOVA with post-hoc tests (e.g., Fisher’s PLSD) can identify outliers or batch effects .
Q. How can in vivo pharmacokinetic (PK) and efficacy models be optimized for this compound?
- Methodological Answer : Use murine models for bioavailability studies (oral vs. IV administration) with LC-MS/MS quantification of plasma concentrations. For antifungal efficacy, adopt a C. albicans-infected murine model, monitoring survival rates and fungal burden in kidneys. Dose optimization should balance efficacy (e.g., 10–50 mg/kg) with toxicity (e.g., liver enzyme assays) .
Q. What advanced techniques elucidate metabolic pathways and degradation products?
- Methodological Answer : Perform microsomal stability assays (human/rat liver microsomes) with NADPH cofactors. Identify metabolites via UPLC-QTOF-MS/MS. For degradation studies, expose the compound to accelerated conditions (40°C/75% RH) and profile degradation products using stability-indicating HPLC methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
